

A Technical Guide to the Nucleophilic Substitution Synthesis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Anilinoethanol**, a bifunctional molecule featuring both a secondary aniline and a primary alcohol, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and organic semiconductors.^{[1][2][3]} Its preparation is a fundamental process in organic synthesis, primarily achieved through nucleophilic substitution reactions. This document provides an in-depth guide to the principal synthetic routes for **2-anilinoethanol**, detailing experimental protocols, presenting quantitative data for comparison, and visualizing reaction mechanisms and workflows.

Introduction to 2-Anilinoethanol

2-Anilinoethanol (CAS No. 122-98-5) is an organic compound with the molecular formula C₈H₁₁NO.^[4] Structurally, it consists of an ethanol backbone substituted with an aniline group at the nitrogen atom, rendering it both a secondary amine and a primary alcohol.^[2] This bifunctionality allows it to serve as a key building block in the synthesis of more complex molecules. It is a critical intermediate in the production of various commercial products, including the anticoagulant drug Rivaroxaban, various dyes, and as a precursor for polyaniline (PANI), a conductive polymer used in organic electronics.^{[1][5]}

Core Synthetic Methodologies

The synthesis of **2-anilinoethanol** is predominantly accomplished via nucleophilic substitution pathways. In these reactions, the nitrogen atom of aniline acts as the nucleophile, attacking an

electrophilic carbon center to form a new carbon-nitrogen bond. The most common and industrially relevant methods involve the reaction of aniline with either 2-chloroethanol or ethylene oxide. An alternative high-yield method is the Ullmann-type coupling of an aryl halide with ethanolamine.

Synthesis from Aniline and 2-Chloroethanol

This method involves the direct alkylation of aniline with 2-chloroethanol. The reaction proceeds via a classical S_N2 mechanism where the aniline nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion. To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically required. A modern variation of this method employs ionic liquids as both the solvent and catalyst, offering a greener alternative by avoiding volatile organic compounds (VOCs).^{[1][6]}

Synthesis from Aniline and Ethylene Oxide

The reaction between aniline and ethylene oxide is another widely used industrial method.^[2] Aniline initiates a nucleophilic attack on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the **2-anilinoethanol** product. This reaction is typically catalyzed by a base, such as sodium hydroxide.^[1]

Ullmann-Type Synthesis from Aryl Halides

A highly efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann-type coupling reaction.^{[1][4]} In this approach, an aryl halide (such as bromobenzene or iodobenzene) is reacted with monoethanolamine in the presence of a copper(I) catalyst and a base.^[4] This method is notable for its excellent yield, often reaching up to 99%, and for proceeding without a solvent ("neat" conditions).^{[1][4]}

Experimental Protocols

Protocol 1: Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol

This protocol is adapted from a patented method utilizing an ionic liquid.^[6]

- Reaction Setup: In a suitable reaction vessel, charge aniline, 2-chloroethanol, and an imidazolium-based ionic liquid (e.g., $[HMIM]HSO_4$). The molar ratios can be varied, for

instance, 0.4 mol of aniline, 0.1 mol of 2-chloroethanol, and 1.2 moles of the ionic liquid.[6]

- Reaction Conditions: Heat the mixture to a temperature between 70°C and 120°C and stir for 1 to 12 hours.[6] For the example ratio, the reaction is stirred at 70°C for 10 hours.[6]
- Workup and Purification: After cooling, add ethyl acetate for extraction. Combine the organic layers and remove the solvent via rotary evaporation to yield the crude product.[6]
- Final Purification: Purify the crude product by column chromatography to obtain pure **2-anilinoethanol**. The ionic liquid can be recovered and reused.[6]

Protocol 2: Base-Catalyzed Synthesis from Aniline and Ethylene Oxide

This protocol is based on a general procedure for the reaction.[1]

- Reaction Setup: To a reflux apparatus, add aniline and either aqueous or alcoholic sodium hydroxide (NaOH) to act as a catalyst.[1]
- Reagent Addition: Introduce ethylene oxide in a 1:1 molar ratio with aniline.[1]
- Reaction Conditions: Heat the mixture to reflux at a temperature of 80–100°C for a duration of 4–6 hours.[1]
- Workup and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated and purified by distillation under reduced pressure.[2]

Protocol 3: Copper-Catalyzed Ullmann-Type Synthesis

This high-yield protocol is detailed in synthetic literature.[4]

- Reaction Setup: In a screw-capped test tube, add copper(I) chloride (CuCl, 0.1 mmol), bromobenzene (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[4]
- Reagent Addition: Add monoethanolamine (3.0 mmol) to the tube at room temperature.[4]
- Reaction Conditions: Stir the reaction mixture at a temperature of 90–110°C for 8 hours under neat (solvent-free) conditions.[1][4]

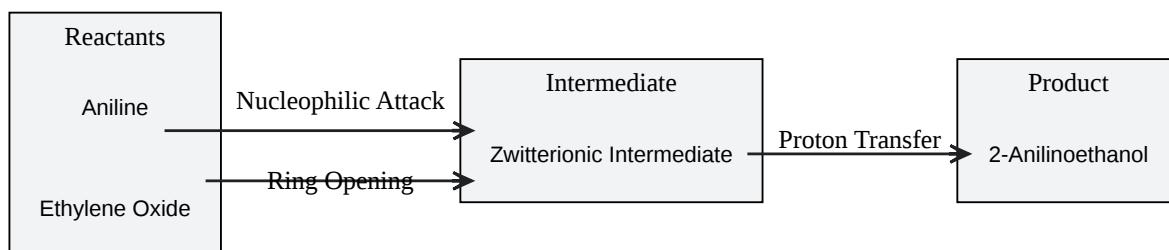
- Workup: Allow the mixture to cool to room temperature. Dilute the resulting mixture with water (e.g., 2 mL).[4]
- Extraction: Extract the product with methylene chloride (e.g., 4 x 10 mL). Dry the combined organic extracts over anhydrous sodium sulfate (Na_2SO_4).[4]
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.[4]

Quantitative Data Summary

The physical properties and reaction parameters for the synthesis of **2-anilinoethanol** are summarized below.

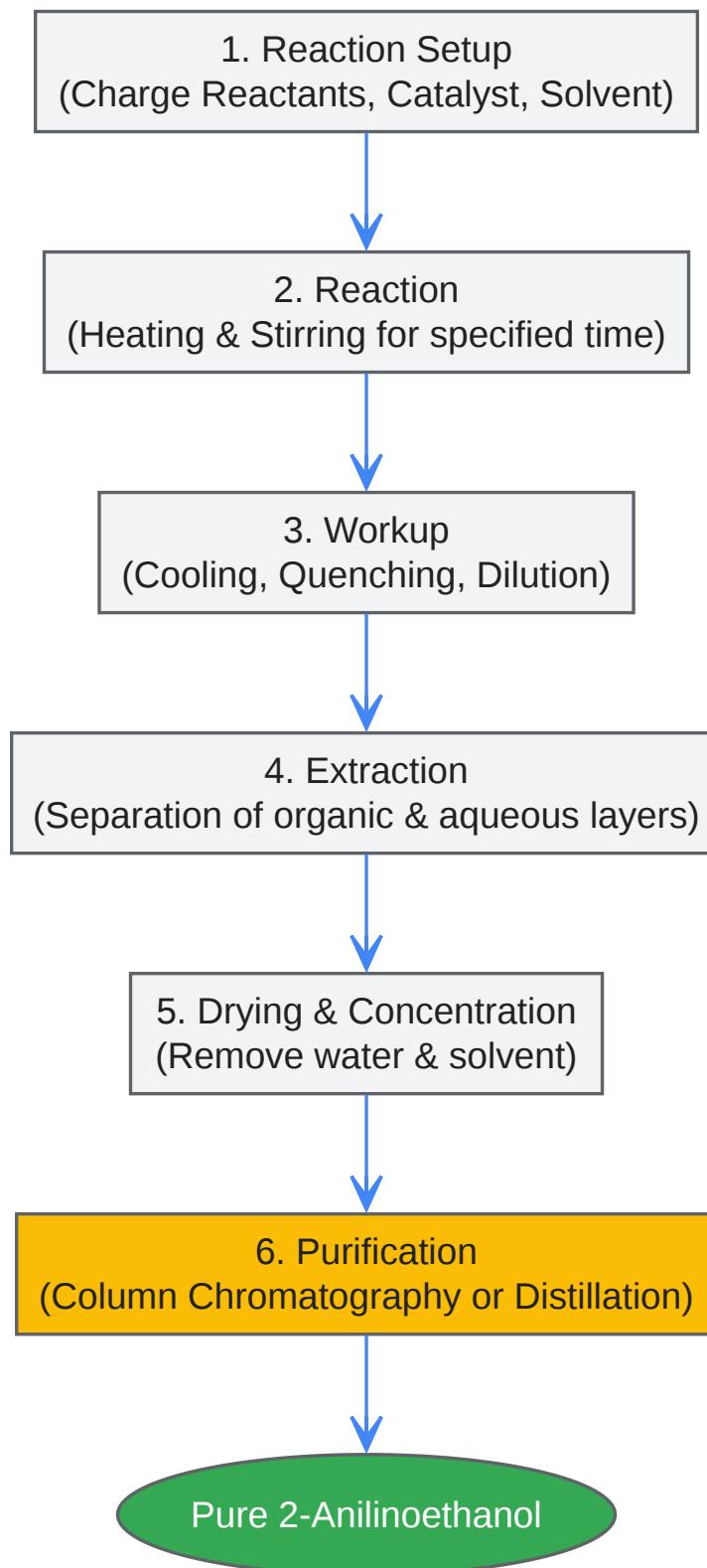
Table 1: Physical and Chemical Properties of **2-Anilinoethanol**

Property	Value	Reference(s)
CAS Number	122-98-5	[2][7]
Molecular Formula	$\text{C}_8\text{H}_{11}\text{NO}$	[4][8]
Molecular Weight	137.18 g/mol	[4][7]
Appearance	Colorless to pale yellow/brown liquid	[2][3]
Boiling Point	150-152 °C @ 10 mmHg	[3]
Density	1.094 g/mL @ 25 °C	[3][9]
Solubility in Water	4.5 g/L	[2]


Table 2: Comparison of Synthetic Protocols

Parameter	Method 1: Ionic Liquid	Method 2: Ethylene Oxide	Method 3: Ullmann Coupling
Reactants	Aniline, 2-Chloroethanol	Aniline, Ethylene Oxide	Bromobenzene, Monoethanolamine
Catalyst/Base	Ionic Liquid (e.g., [HMIM]HSO ₄)	NaOH	CuCl / KOH
Solvent	Ionic Liquid	Water or Alcohol	None (Neat)
Temperature	15–120 °C	80–100 °C	90–110 °C
Time	1–12 hours	4–6 hours	8 hours
Yield	>80%	(Not specified)	99%
Reference(s)	[1] [6]	[1]	[1] [4]

Visualized Mechanisms and Workflows


The following diagrams illustrate the key chemical transformations and the general experimental process.

Caption: S_N2 mechanism for the synthesis of **2-anilinoethanol** from aniline.

[Click to download full resolution via product page](#)

Caption: Nucleophilic ring-opening of ethylene oxide by aniline.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **2-anilinoethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Anilinoethanol | High-Purity Reagent | RUO [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Anilinoethanol | 122-98-5 [chemicalbook.com]
- 4. 2-Anilinoethanol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorhydrin.com]
- 6. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
- 7. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
- 9. 2-Anilino ethanol, 98% 122-98-5 India [ottokemi.com]
- To cite this document: BenchChem. [A Technical Guide to the Nucleophilic Substitution Synthesis of 2-Anilinoethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049455#nucleophilic-substitution-synthesis-of-2-anilinoethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com